

(4-Phenylmorpholin-2-yl)methanamine literature review

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Compound of Interest

Compound Name: (4-Phenylmorpholin-2-yl)methanamine

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An In-depth Technical Guide to **(4-Phenylmorpholin-2-yl)methanamine** and its Analogs

A Foreword for the Researcher

This technical guide delves into the chemical landscape of **(4-Phenylmorpholin-2-yl)methanamine**, a compound belonging to the broader class of phenylmorpholines. While direct, extensive research on this specific molecule is not widely available in public literature, its structural similarity to well-characterized psychoactive compounds, such as phenmetrazine, provides a strong foundation for understanding its potential synthesis, chemical properties, and biological activities. This guide, therefore, serves as a comprehensive review of the core chemical and pharmacological principles of the phenylmorpholine class, offering valuable insights for researchers, scientists, and drug development professionals interested in this area. We will extrapolate from the rich literature on its analogs to provide a predictive and informative overview.

The Phenylmorpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a common heterocyclic motif found in a wide array of pharmaceuticals and agrochemicals.^{[1][2]} Its presence can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When fused with a phenyl group, as in the case

of phenylmorpholines, the resulting scaffold has been extensively explored for its interactions with the central nervous system.

Substituted phenylmorpholines are chemical derivatives of 2-phenylmorpholine or the well-known psychostimulant drug phenmetrazine.^[3] These compounds primarily act as releasing agents of monoamine neurotransmitters, leading to stimulant effects.^[3] This class of compounds has been investigated for various medical applications, including as anorectics (appetite suppressants) and for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).^{[3][4]} However, their potential for misuse and addiction has also been a significant concern.^{[4][5]}

(4-Phenylmorpholin-2-yl)methanamine is a specific analog within this class, characterized by a primary amine attached to the 2-position of the 4-phenylmorpholine core. This structural feature is significant as it can influence the compound's interaction with biological targets and its overall pharmacological profile.

Synthesis and Chemical Properties

While a specific, documented synthesis for **(4-Phenylmorpholin-2-yl)methanamine** is not readily available, its synthesis can be logically inferred from established methods for preparing phenylmorpholine derivatives.

General Synthetic Approach

A common and straightforward route to synthesize pyrovalerone and its close analogs, which can be adapted for **(4-Phenylmorpholin-2-yl)methanamine**, was first published by Heffe in 1964.^[6] A plausible synthetic pathway could involve the following key steps:



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Caption: Generalized synthetic workflow for phenylmorpholine derivatives.

Step-by-Step Methodology (Hypothetical):

- Formation of the Morpholine Ring: A common method for synthesizing morpholines involves the reaction of a 1,2-amino alcohol with a suitable dielectrophile or through a cyclization reaction.^[7] For a 4-phenylmorpholine, this could involve the reaction of N-phenyldiethanolamine with a dehydrating agent.
- Introduction of the Methaneamine Precursor: A functional group, such as a nitrile or a protected aldehyde, could be introduced at the 2-position of the morpholine ring.
- Reduction to the Primary Amine: The precursor functional group would then be reduced to form the final methanamine moiety. For example, a nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Physicochemical Properties

The physicochemical properties of **(4-Phenylmorpholin-2-yl)methanamine** can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Characteristic |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C ₁₁ H ₁₆ N ₂ O |
| Molecular Weight | 192.26 g/mol ^[8] |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in organic solvents and aqueous acidic solutions |
| pKa | The presence of two amine groups suggests it will be basic. |
| Chirality | The molecule contains at least one chiral center at the 2-position of the morpholine ring, meaning it can exist as enantiomers. |

Biological Activity and Mechanism of Action

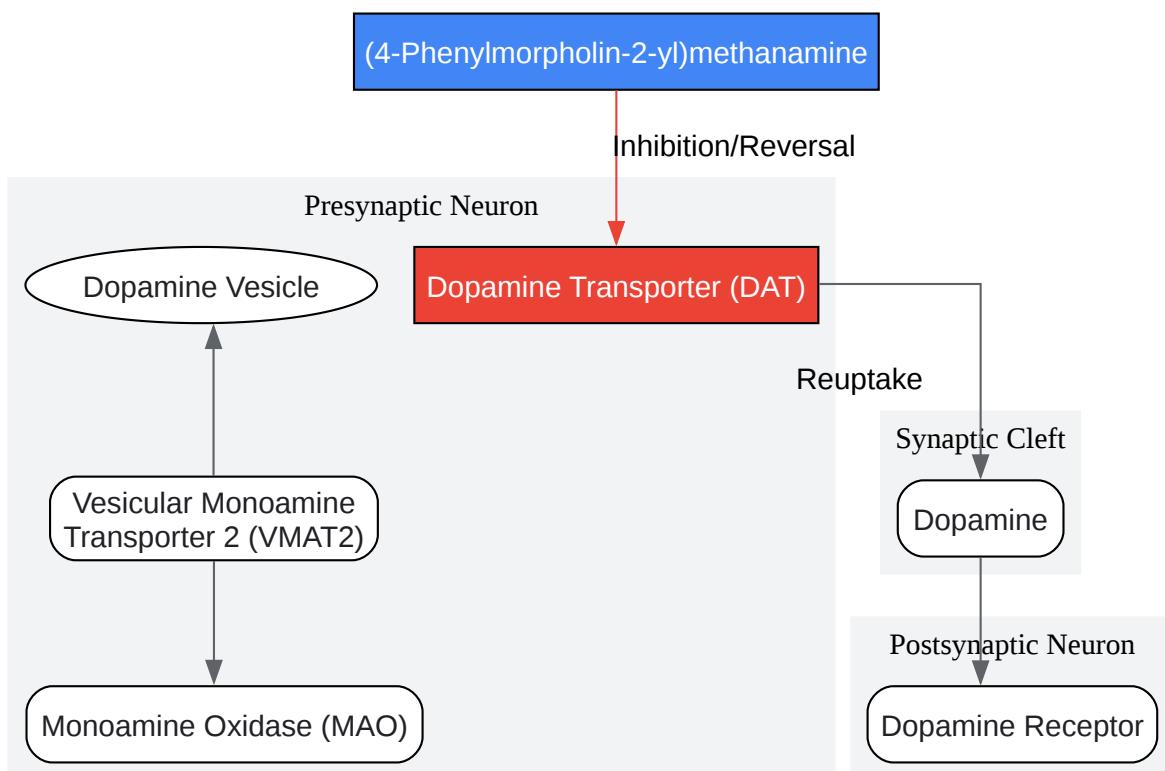
The biological activity of **(4-Phenylmorpholin-2-yl)methanamine** is anticipated to be similar to that of other phenylmorpholine derivatives, primarily acting as a monoamine transporter

inhibitor and/or releaser.

Interaction with Monoamine Transporters

Phenmetrazine, a close structural analog, is a potent substrate-type releaser at dopamine transporters (DAT) and norepinephrine transporters (NET), with less potent effects at serotonin transporters (SERT).^[9] Phendimetrazine, another analog, acts as a prodrug that is metabolized to phenmetrazine.^{[5][9]}

It is highly probable that **(4-Phenylmorpholin-2-yl)methanamine** also interacts with these transporters. The primary amine in its structure may influence its affinity and selectivity for DAT, NET, and SERT.



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Caption: Putative mechanism of action at the dopamine transporter.

Potential Pharmacological Effects

Based on the pharmacology of its analogs, **(4-Phenylmorpholin-2-yl)methanamine** is likely to exhibit the following effects:

- **Psychostimulant Effects:** Increased release of dopamine and norepinephrine in the brain can lead to heightened alertness, focus, and energy.
- **Anorectic Effects:** The stimulant properties can also lead to a suppression of appetite.
- **Sympathomimetic Effects:** Stimulation of the sympathetic nervous system can result in increased heart rate and blood pressure.

Potential Therapeutic Applications and Research Directions

The phenylmorpholine scaffold continues to be of interest for the development of new therapeutics.

- **ADHD Treatment:** The stimulant properties of these compounds make them potential candidates for the treatment of ADHD, similar to existing medications like methylphenidate and amphetamine.
- **Appetite Suppressants:** While older anorectics from this class have been withdrawn due to safety concerns, there is still interest in developing safer alternatives for the treatment of obesity.^[5]
- **Neurological Disorders:** The ability to modulate monoamine levels suggests potential applications in other neurological and psychiatric disorders.

Future research on **(4-Phenylmorpholin-2-yl)methanamine** should focus on:

- **Definitive Synthesis and Characterization:** Establishing a reliable and well-documented synthetic route and fully characterizing the compound's chemical and physical properties.
- **In Vitro Pharmacological Profiling:** Determining its binding affinities and functional activities at DAT, NET, and SERT, as well as other potential targets.

- In Vivo Studies: Evaluating its behavioral effects, pharmacokinetic profile, and safety in animal models.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand how structural modifications influence its pharmacological properties.

Experimental Protocols

The following are generalized protocols that would be essential for the initial investigation of **(4-Phenylmorpholin-2-yl)methanamine**.

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (K_i) of the test compound for DAT, NET, and SERT.

Materials:

- Rat brain tissue homogenates (striatum for DAT, hippocampus for SERT, and cerebellum for NET)
- Radioligands: $[^3\text{H}]$ WIN 35,428 (for DAT), $[^3\text{H}]$ citalopram (for SERT), $[^3\text{H}]$ nisoxetine (for NET)
- Test compound solutions at various concentrations
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- Prepare rat brain tissue homogenates according to standard protocols.
- In a 96-well plate, add the tissue homogenate, radioligand, and either vehicle or varying concentrations of the test compound.
- Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Analyze the data using non-linear regression to determine the IC_{50} value, which can then be converted to the K_i value using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay

Objective: To determine the potency (IC_{50}) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Materials:

- Rat brain synaptosomes (prepared from striatum, hippocampus, and cerebellum)
- Radiolabeled monoamines: [3H]dopamine, [3H]norepinephrine, [3H]serotonin
- Test compound solutions at various concentrations
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- Prepare synaptosomes from rat brain tissue.
- Pre-incubate the synaptosomes with either vehicle or varying concentrations of the test compound.
- Initiate the uptake reaction by adding the radiolabeled monoamine.

- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapid filtration and washing with ice-cold buffer.
- Lyse the synaptosomes and measure the radioactivity of the lysate using a liquid scintillation counter.
- Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

Conclusion

(4-Phenylmorpholin-2-yl)methanamine represents an intriguing yet understudied member of the phenylmorpholine class of compounds. Based on the extensive literature on its analogs, it is predicted to be a psychoactive compound with stimulant and anorectic properties, mediated by its interaction with monoamine transporters. While this guide provides a solid foundation for understanding its potential, further empirical research is necessary to fully elucidate its synthesis, pharmacology, and therapeutic potential. The methodologies and insights presented here offer a roadmap for future investigations into this and other novel phenylmorpholine derivatives.

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